molecular formula C17H27NaO3S B3415428 4-Undecylbenzenesulfonic acid sodium salt CAS No. 20466-34-6

4-Undecylbenzenesulfonic acid sodium salt

Cat. No.: B3415428
CAS No.: 20466-34-6
M. Wt: 334.5 g/mol
InChI Key: BBXSRNGXHHCIMV-UHFFFAOYSA-M
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Description

4-Undecylbenzenesulfonic acid sodium salt is an organic sulfur compound with the molecular formula C18H29NaO3S. It consists of an undecylbenzene ring and a sulfonic acid group, making it a versatile compound in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Undecylbenzenesulfonic acid sodium salt typically involves the sulfonation of undecylbenzene. This process can be carried out using sulfur trioxide or oleum as sulfonating agents under controlled temperature conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound often employs continuous sulfonation reactors to ensure consistent product quality. The sulfonation reaction is followed by neutralization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Undecylbenzenesulfonic acid sodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Undecylbenzenesulfonic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of 4-Undecylbenzenesulfonic acid sodium salt involves its interaction with molecular targets such as proteins and cell membranes. The sulfonic acid group can form hydrogen bonds and ionic interactions, affecting the structure and function of target molecules. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Undecylbenzenesulfonic acid sodium salt is unique due to its specific alkyl chain length, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring specific hydrophobic and hydrophilic balance .

Properties

IUPAC Name

sodium;4-undecylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(15-13-16)21(18,19)20;/h12-15H,2-11H2,1H3,(H,18,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXSRNGXHHCIMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20466-34-6
Record name Benzenesulfonic acid, 4-undecyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020466346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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